

Application Notes and Protocols for TRPM4-IN-1 in In Vitro Assays

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Compound of Interest

Compound Name: TRPM4-IN-1

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Introduction

Transient Receptor Potential Melastatin 4 (TRPM4) is a calcium-activated, non-selective cation channel permeable to monovalent cations like Na⁺ and K⁺, but not Ca²⁺.^{[1][2][3]} Its activation leads to membrane depolarization, thereby modulating intracellular calcium levels by influencing the driving force for calcium entry through other channels.^{[4][5]} TRPM4 is implicated in a variety of physiological processes, including immune response, cardiovascular function, and neuronal activity.^{[1][2][6]} Dysregulation of TRPM4 has been linked to pathologies such as cardiac arrhythmias, cancer, and neurodegenerative diseases.^{[2][4][7]}

TRPM4-IN-1 (also known as CBA) is a potent and selective small-molecule inhibitor of the TRPM4 channel.^{[7][8]} It serves as a valuable chemical tool for investigating the physiological and pathophysiological roles of TRPM4. These application notes provide detailed protocols and optimal concentrations for the use of **TRPM4-IN-1** in various in vitro assays.

Quantitative Data Summary

The inhibitory potency of **TRPM4-IN-1** can vary depending on the cell type, expression system (endogenous vs. overexpression), and the specific assay employed. The following tables summarize the reported IC₅₀ values and effective concentrations for **TRPM4-IN-1** in different in vitro models.

Table 1: Inhibitory Potency (IC50) of **TRPM4-IN-1** in Different Assays

Assay Type	Cell Line	Species	IC50 Value	Reference
Na ⁺ Influx Assay	HEK293 (overexpressing human TRPM4)	Human	1.5 ± 0.1 μM	[7]
Electrophysiology (Excised Patches)	HEK293 (overexpressing human TRPM4)	Human	1.8 ± 0.1 μM	[7]
Electrophysiology (Whole-Cell)	HCT116 (colorectal cancer)	Human	Low micromolar range	[9]
Electrophysiology (Excised Patches)	LNCaP (prostate cancer)	Human	Not explicitly stated, but effective inhibition observed	[8]

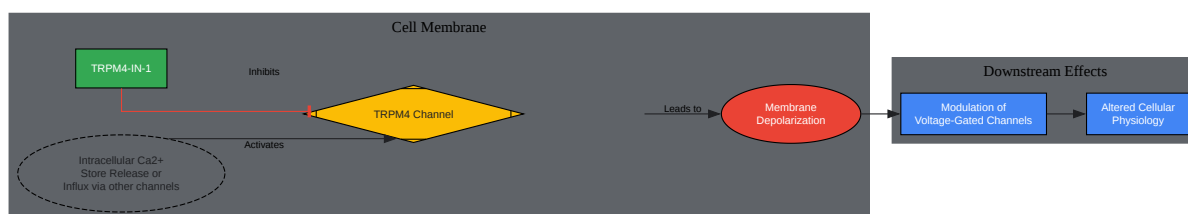
Table 2: Effective Concentrations of **TRPM4-IN-1** in Functional Assays

Assay Type	Cell Line	Species	Concentration	Observed Effect	Reference
Functional Rescue of Mutant TRPM4	HEK293 (expressing A432T mutant)	Human	50 μM (overnight)	Rescued functional expression	[8]
Inhibition of Endogenous TRPM4 Currents	LNCaP (prostate cancer)	Human	Not specified, but shown to reversibly block currents	[8]	

Note: **TRPM4-IN-1** has been shown to have species-specific effects, with no significant inhibitory effect on mouse TRPM4 currents when applied extracellularly.[4][10] Therefore, it is recommended to use human cell lines or cells expressing human TRPM4 for optimal results.

Signaling Pathway and Mechanism of Inhibition

TRPM4 channels are activated by an increase in intracellular calcium ($[Ca^{2+}]_i$). Upon activation, they allow the influx of monovalent cations, primarily Na^+ , leading to membrane depolarization. This change in membrane potential can modulate the activity of other voltage-dependent channels and transporters, thereby influencing a wide range of cellular processes. **TRPM4-IN-1** acts as a direct inhibitor of the TRPM4 channel, blocking the ion conduction pathway and preventing membrane depolarization.



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Caption: TRPM4 activation by intracellular Ca^{2+} and its inhibition by **TRPM4-IN-1**.

Experimental Protocols

Whole-Cell Patch-Clamp Electrophysiology

This protocol is designed to measure the effect of **TRPM4-IN-1** on TRPM4 currents in a whole-cell configuration.

Cell Preparation:

- Culture HEK293 cells stably expressing human TRPM4 in DMEM supplemented with 10% FBS and appropriate selection antibiotics.
- Plate cells on glass coverslips 24-48 hours before the experiment.

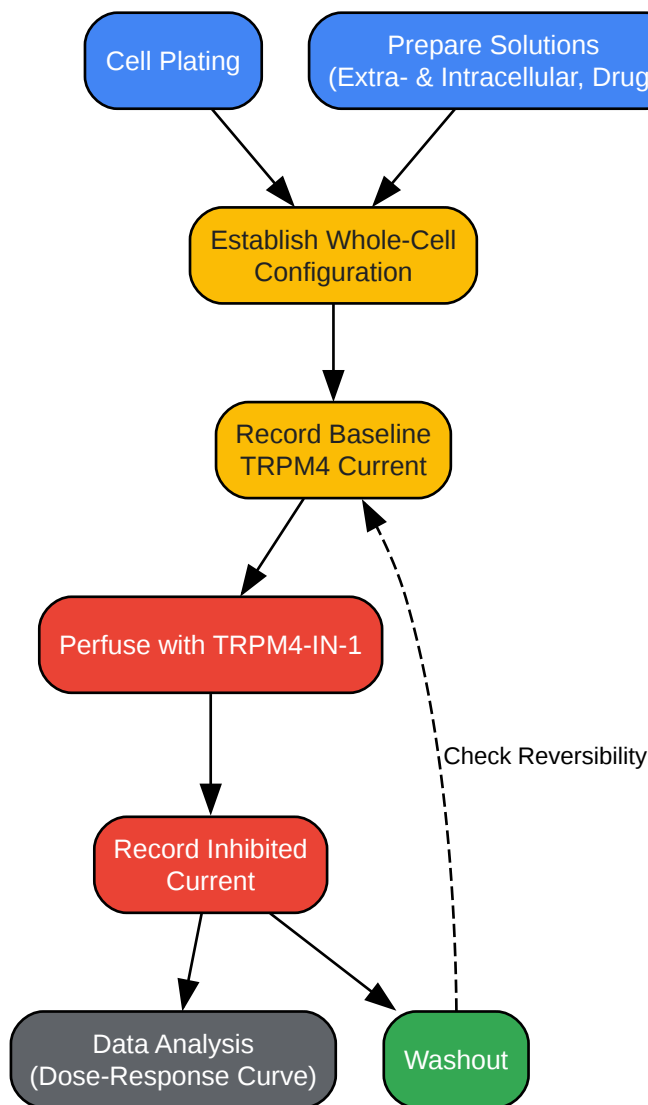
Solutions:

- Extracellular Solution (in mM): 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NaOH).
- Intracellular (Pipette) Solution (in mM): 140 Cs-glutamate, 8 NaCl, 1 MgCl₂, 10 HEPES, and a Ca²⁺-EGTA buffer to set the free [Ca²⁺] to a concentration that activates TRPM4 (e.g., 300 μM). Adjust pH to 7.2 with CsOH.
- **TRPM4-IN-1** Stock Solution: Prepare a 10 mM stock solution in DMSO.

Procedure:

- Place a coverslip with cells in the recording chamber and perfuse with the extracellular solution.
- Fabricate patch pipettes with a resistance of 3-5 MΩ when filled with the intracellular solution.
- Establish a gigaohm seal with a target cell and then rupture the membrane to achieve the whole-cell configuration.
- Record baseline TRPM4 currents using a voltage ramp protocol (e.g., -100 mV to +100 mV over 200 ms) or a step protocol.
- Prepare working concentrations of **TRPM4-IN-1** by diluting the stock solution in the extracellular solution. The final DMSO concentration should not exceed 0.1%.
- Perfuse the cells with the **TRPM4-IN-1** containing solution and record the currents until a steady-state inhibition is reached.
- To construct a dose-response curve, apply increasing concentrations of **TRPM4-IN-1**.

- Wash out the compound with the extracellular solution to check for reversibility.



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Caption: Workflow for whole-cell patch-clamp experiments with **TRPM4-IN-1**.

Sodium Influx Assay using a Fluorescent Dye

This high-throughput compatible assay measures TRPM4 activity by monitoring Na⁺ influx using a Na⁺-sensitive dye.[7]

Materials:

- HEK293 cells overexpressing TRPM4.

- Na⁺-sensitive dye (e.g., ANG-2).
- Assay Buffer (in mM): 140 NMDG-Cl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES (pH 7.4 with NMDG).
- Stimulus Buffer (5x, in mM): 700 NaCl, 4 CaCl₂, 4 MgCl₂, 40 HEPES (pH 7.2 with NaOH), and 50 μ M ionomycin.
- **TRPM4-IN-1** stock solution (10 mM in DMSO).
- 96-well black, clear-bottom plates.

Procedure:

- Seed HEK293-TRPM4 cells in a 96-well plate and grow to confluence.
- Wash the cells with Assay Buffer.
- Load the cells with the Na⁺-sensitive dye according to the manufacturer's instructions.
- Prepare a serial dilution of **TRPM4-IN-1** in Assay Buffer.
- Add the different concentrations of **TRPM4-IN-1** to the wells and incubate for a specified time (e.g., 10-30 minutes).
- Place the plate in a fluorescence plate reader.
- Initiate Na⁺ influx by adding the Stimulus Buffer.
- Measure the fluorescence intensity over time.
- Calculate the initial rate of Na⁺ influx for each concentration of **TRPM4-IN-1**.
- Plot the rate of influx against the inhibitor concentration to determine the IC₅₀ value.

Cell Viability Assay (e.g., MTT Assay)

This assay is used to assess the cytotoxicity of **TRPM4-IN-1**.

Materials:

- Target cell line (e.g., HEK293, LNCaP).
- Complete cell culture medium.
- **TRPM4-IN-1** stock solution (10 mM in DMSO).
- MTT solution (5 mg/mL in PBS).
- Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl).
- 96-well plates.

Procedure:

- Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
- Prepare serial dilutions of **TRPM4-IN-1** in complete culture medium. The final DMSO concentration should be kept constant across all wells and should be below 0.1%.
- Replace the medium in the wells with the medium containing different concentrations of **TRPM4-IN-1**. Include a vehicle control (DMSO only).
- Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
- Add MTT solution to each well and incubate for 2-4 hours at 37°C.
- Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
- Measure the absorbance at a wavelength of 570 nm using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control.

Conclusion

TRPM4-IN-1 is a potent and valuable tool for studying the function of human TRPM4 channels in vitro. The optimal concentration for inhibition is typically in the low micromolar range, with an

IC₅₀ of approximately 1.5 μ M in Na⁺ influx assays using HEK293 cells overexpressing the channel.[7][8] Researchers should consider the specific cell type and assay when determining the most appropriate concentration. The provided protocols offer a starting point for the successful application of **TRPM4-IN-1** in electrophysiological and cell-based assays. Given its species-specificity, care should be taken when designing experiments involving non-human cell lines.[4][10]

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